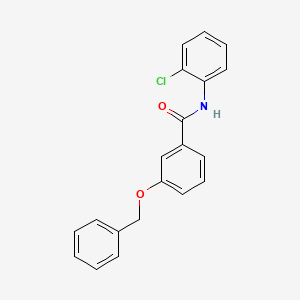

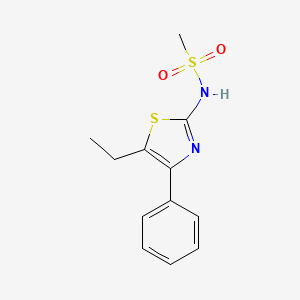

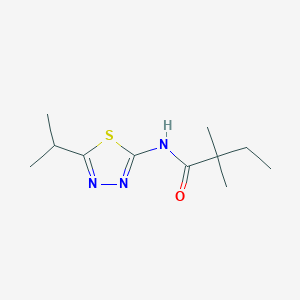

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multistep chemical reactions, starting from simple precursors like cyanoacetamide or aminoisoxazoles. A common approach includes steps such as methoxyimination, addition reactions, esterification, cyclization with potassium thiocyanate, and hydrolysis. These methods are designed to introduce specific functional groups at targeted positions on the thiadiazole ring, leading to the desired compound with high yields and purity suitable for industrial production (Gao et al., 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide, is characterized using spectroscopic methods such as 1H NMR, IR, and MS. These techniques provide detailed information on the compound's molecular framework, functional groups, and overall geometry, crucial for understanding its reactivity and interaction with biological targets. Single-crystal X-ray diffraction is also employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice, offering insights into potential intermolecular interactions and stabilization mechanisms (Mao-Jing Wu, 2013).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, including amidation, esterification, and reactions with thiocyanates or isothiocyanates. These reactions are fundamental for modifying the thiadiazole core structure, introducing new functional groups, and altering the compound's chemical properties. The ability to undergo these transformations allows for the synthesis of a wide array of derivatives with tailored properties for specific applications. The chemical reactivity and stability of these compounds are influenced by the substituents on the thiadiazole ring and the nature of the functional groups introduced during synthesis (A. Mohammadi-Farani et al., 2014).

properties

IUPAC Name |

2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-6(2)4-8-11-12-9(15-8)10-7(13)5-14-3/h6H,4-5H2,1-3H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYFTYRKNKCYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)

![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)

![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)

![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)

![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)